

Application Notes and Protocols for SH-1028 in Cell Culture Experiments

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Compound of Interest

Compound Name: NW 1028
Cat. No.: B15140423

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Introduction

SH-1028 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3] SH-1028 demonstrates a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which may result in a more favorable side-effect profile.[1] This document provides detailed protocols for the use of SH-1028 in cell culture experiments to study its effects on cancer cell lines.

Mechanism of Action

SH-1028 is a pyrimidine-based small molecule that irreversibly binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent bond formation leads to the sustained inhibition of EGFR autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of SH-1028[1]

Kinase Target	IC ₅₀ (nmol/L)
EGFR L858R	2.35
EGFR L861Q	13
EGFR L858R/T790M	0.55
EGFR d746–750	1.6
EGFR d746–750/T790M	0.84

Table 2: Cellular Proliferation Inhibition by SH-1028 in NSCLC Cell Lines[1]

Cell Line	EGFR Mutation Status	IC ₅₀ (nmol/L)
PC-9	exon 19 del	Not specified in search result
NCI-H1975	L858R/T790M	Not specified in search result

Experimental Protocols

1. Cell Culture

- Cell Lines:
 - PC-9: Human lung adenocarcinoma cell line with an EGFR exon 19 deletion (sensitive to EGFR TKIs).
 - NCI-H1975: Human lung adenocarcinoma cell line with EGFR L858R and T790M mutations (resistant to first-generation EGFR TKIs).
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

- Subculturing: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.[\[4\]](#)[\[5\]](#)[\[6\]](#)

2. Preparation of SH-1028 Stock Solution

- Solvent: Dimethyl sulfoxide (DMSO).
- Stock Concentration: Prepare a 10 mM stock solution of SH-1028 in DMSO.
- Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. Cell Viability Assay (MTS/MTT Assay)

This protocol is to determine the effect of SH-1028 on cell proliferation.

- Procedure:
 - Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
 - Allow the cells to adhere and grow for 24 hours.
 - Prepare serial dilutions of SH-1028 in culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 nM to 10 µM.
 - Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of SH-1028. Include a vehicle control (DMSO) at the same final concentration as the highest SH-1028 concentration.
 - Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
 - Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

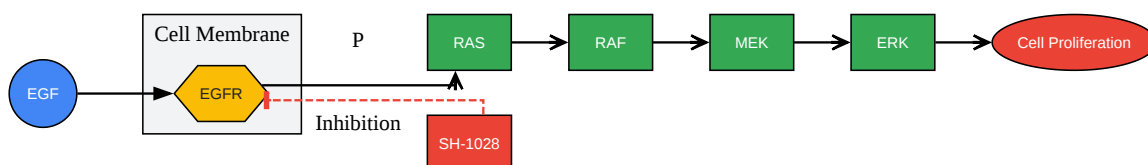
- Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.

4. Western Blot Analysis for EGFR Signaling Pathway

This protocol is to assess the inhibitory effect of SH-1028 on EGFR phosphorylation and downstream signaling.

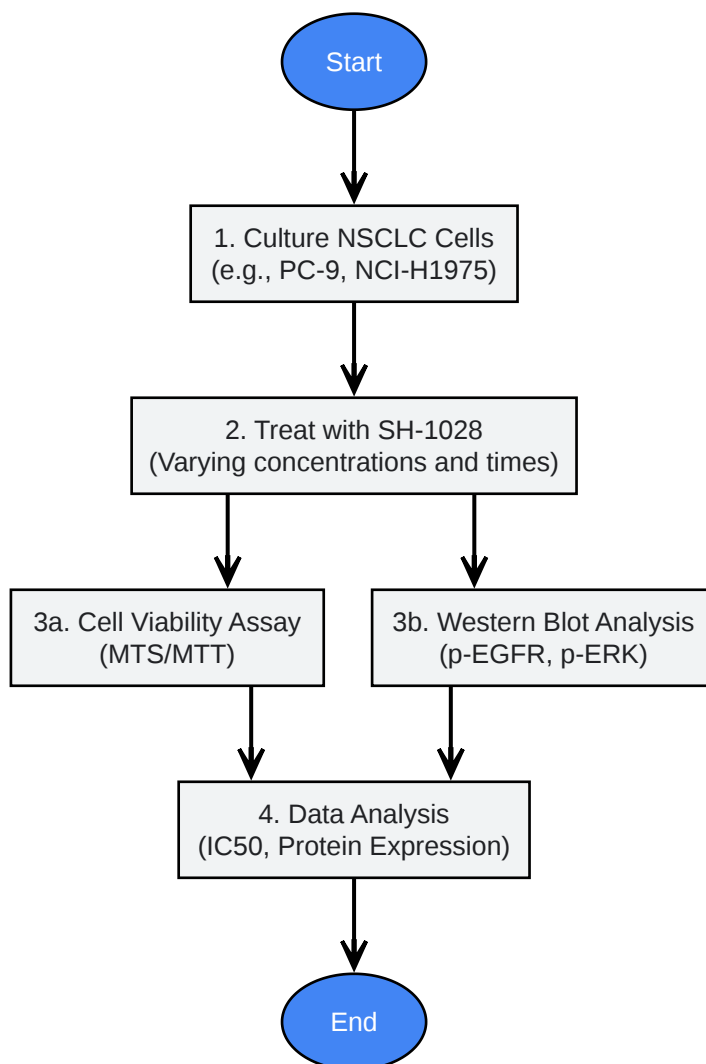
- Procedure:
 - Seed cells (e.g., PC-9 or NCI-H1975) in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of SH-1028 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). A study showed that after a 2-hour incubation with 0.1 μ mol/L of SH-1028 and subsequent washout, the phosphorylation of EGFR did not significantly increase within 6 hours, with recovery observed after 24 hours.[\[1\]](#)
 - After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA protein assay.
 - Denature the protein samples by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations



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Caption: EGFR signaling pathway and the inhibitory action of SH-1028.



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Caption: General experimental workflow for evaluating SH-1028 in cell culture.

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References

- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 5. Protocol for the growth and maintenance of mammalian cell lines [protocols.io]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
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